molecular formula C13H26O B13762397 alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol CAS No. 4927-40-6

alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol

Cat. No.: B13762397
CAS No.: 4927-40-6
M. Wt: 198.34 g/mol
InChI Key: LHABIGFBCKFBML-UHFFFAOYSA-N
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Description

Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is a chemical compound with the molecular formula C13H26O It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a propanol group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol typically involves the alkylation of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to further methylation and reduction steps to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation and reduction processes. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of these reactions. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of different alcohols or hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler alcohol derivative of cyclohexane.

    Methylcyclohexanol: Contains one methyl group attached to the cyclohexane ring.

    Tetramethylcyclohexanol: Similar structure but with different methyl group positions.

Uniqueness

Alpha,gamma,gamma,4-Tetramethylcyclohexanepropanol is unique due to its specific arrangement of methyl groups and the presence of a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

4927-40-6

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

4-methyl-4-(4-methylcyclohexyl)pentan-2-ol

InChI

InChI=1S/C13H26O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h10-12,14H,5-9H2,1-4H3

InChI Key

LHABIGFBCKFBML-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)(C)CC(C)O

Origin of Product

United States

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